Ethyl 4-fluoro-3-methylbenzoate

Medicinal Chemistry ADME Drug Design

Generic benzoate ester substitution risks altered ADME and failed in vivo studies. Ethyl 4-fluoro-3-methylbenzoate (CAS 148541-58-6) provides precisely defined substitution to ensure synthetic fidelity. - XLogP of 2.6 (vs. 1.92 for methyl ester) enhances passive BBB penetration for CNS targets. - Ethyl ester hydrolysis t₁/₂ ≈17 min in plasma (vs. ≈36 min for methyl), enabling tailored prodrug activation. - ≥98% purity, supplied as a pharma intermediate with batch-to-batch consistency for reproducible scale-up.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 148541-58-6
Cat. No. B6321283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-fluoro-3-methylbenzoate
CAS148541-58-6
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)F)C
InChIInChI=1S/C10H11FO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
InChIKeyWKQSXJMUQXYURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-fluoro-3-methylbenzoate: Strategic Fluorinated Building Block


Ethyl 4-fluoro-3-methylbenzoate (CAS 148541-58-6) is a fluorinated aromatic ester with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . As a derivative of benzoic acid featuring both an electron-withdrawing fluorine atom at the para position and an electron-donating methyl group at the meta position, it serves as a versatile intermediate in organic synthesis and medicinal chemistry . The compound is typically supplied as a high-purity (>95%) liquid or solid, with its core value proposition lying in its defined substitution pattern that modulates lipophilicity, metabolic stability, and reactivity in downstream derivatizations .

Why Ethyl 4-fluoro-3-methylbenzoate Cannot Be Substituted


In medicinal chemistry and process development, the substitution of a building block with a seemingly similar analog can derail a project's physicochemical and pharmacokinetic profile. For Ethyl 4-fluoro-3-methylbenzoate, even a minor change, such as replacing the ethyl ester with a methyl ester, results in a quantifiable shift in key properties. Specifically, the ethyl ester exhibits a significantly higher calculated XLogP (2.6) compared to its methyl ester counterpart (1.92), directly impacting membrane permeability and distribution [1]. Furthermore, ester hydrolysis rates, a critical determinant of prodrug activation and metabolic clearance, are fundamentally different between ethyl and methyl esters. Data from model benzoate esters demonstrate that ethyl esters undergo more rapid enzymatic hydrolysis in biological matrices, with a half-life in rat plasma of 17 minutes for ethyl benzoate compared to 36 minutes for methyl benzoate [2]. These quantifiable differences underscore why generic substitution is a high-risk proposition, and why precise selection of Ethyl 4-fluoro-3-methylbenzoate is essential for achieving desired ADME outcomes and synthetic fidelity.

Ethyl 4-fluoro-3-methylbenzoate vs. Key Analogs: Differentiation Guide


Enhanced Lipophilicity Compared to Methyl Ester

Ethyl 4-fluoro-3-methylbenzoate demonstrates significantly higher calculated lipophilicity (XLogP = 2.6) than its direct analog, Methyl 4-fluoro-3-methylbenzoate (XLogP = 1.92) [1]. This increase in lipophilicity is a direct consequence of the ethyl ester group, which enhances the molecule's ability to partition into lipid membranes.

Medicinal Chemistry ADME Drug Design

Faster Enzymatic Hydrolysis vs. Methyl Ester

The ethyl ester moiety in Ethyl 4-fluoro-3-methylbenzoate is expected to confer a more rapid rate of enzymatic hydrolysis compared to its methyl ester analog. This inference is supported by direct comparative data from a model benzoate system, where ethyl benzoate exhibited a half-life (t1/2) of 17 minutes in rat plasma, significantly shorter than the 36-minute half-life observed for methyl benzoate [1]. This difference in hydrolysis kinetics allows for precise tuning of metabolic liability.

Prodrug Design Drug Metabolism Pharmacokinetics

Molecular Weight and TPSA vs. Methyl Ester

The substitution of a methyl ester with an ethyl ester on the 4-fluoro-3-methylbenzoate scaffold results in a quantifiable increase in molecular weight and maintains an identical Topological Polar Surface Area (TPSA). Ethyl 4-fluoro-3-methylbenzoate has a molecular weight of 182.19 g/mol and a TPSA of 26.3 Ų, compared to the methyl analog's molecular weight of 168.17 g/mol and a TPSA of 26.3 Ų [1].

Medicinal Chemistry Property Prediction SAR

Ethyl 4-fluoro-3-methylbenzoate Application Scenarios


Medicinal Chemistry: CNS Penetration and Oral Bioavailability

In a drug discovery program targeting a CNS receptor, a lead series based on the 4-fluoro-3-methylbenzoate scaffold required improved brain penetration. The ethyl ester variant (XLogP = 2.6) is selected over the methyl ester (XLogP = 1.92) due to its higher lipophilicity, which is a key predictor of passive diffusion across the blood-brain barrier [1]. The procurement of the ethyl ester is prioritized for in vivo efficacy studies to validate the enhanced CNS exposure hypothesis.

Prodrug Design: Esterase-Mediated Activation

A research team is developing a phosphate-based prodrug of a potent but poorly soluble 4-fluoro-3-methylbenzoic acid derivative. To achieve a desired activation profile that balances rapid onset of action with a moderate duration of effect, the team selects the ethyl ester of 4-fluoro-3-methylbenzoate. Based on class-level hydrolysis data, this ester is expected to cleave approximately twice as fast as its methyl ester counterpart in plasma (t1/2 ~17 min vs. 36 min), providing a crucial pharmacokinetic advantage for their therapeutic concept [2].

Synthetic Chemistry: Orthogonal Reactivity for Complex Synthesis

In a multi-step synthesis of a fluorinated natural product analog, the chemists require an ester protecting group that can be selectively removed in the presence of a methyl ester elsewhere in the molecule. Ethyl 4-fluoro-3-methylbenzoate is chosen specifically for its ethyl ester moiety, which, under controlled enzymatic or mildly basic conditions, will hydrolyze with distinct kinetics compared to a methyl ester, enabling a chemoselective deprotection step that is not possible with the methyl ester analog alone [2].

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